molecular formula C19H13Cl2N3O2 B11554416 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B11554416
M. Wt: 386.2 g/mol
InChI Key: VJQNSNCCRSMNDQ-SSDVNMTOSA-N
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Description

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorobenzylidene moiety, a hydrazinyl group, and a naphthalen-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide typically involves a multi-step process:

    Formation of the hydrazone intermediate: This step involves the condensation of 3,4-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation reaction: The hydrazone intermediate is then reacted with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylidene moiety, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, causing oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(phenyl)-2-oxoacetamide: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

    2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(pyridin-2-yl)-2-oxoacetamide: Contains a pyridin-2-yl group instead of a naphthalen-2-yl group.

Uniqueness

The presence of the naphthalen-2-yl group in 2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide imparts unique electronic properties, making it more effective in applications such as organic semiconductors and LEDs compared to its analogs with simpler aromatic substituents.

Properties

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N'-[(E)-(3,4-dichlorophenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C19H13Cl2N3O2/c20-16-8-5-12(9-17(16)21)11-22-24-19(26)18(25)23-15-7-6-13-3-1-2-4-14(13)10-15/h1-11H,(H,23,25)(H,24,26)/b22-11+

InChI Key

VJQNSNCCRSMNDQ-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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